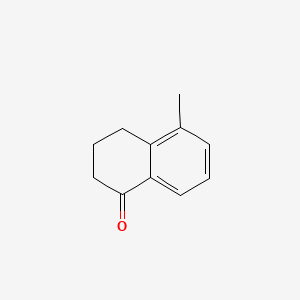

5-Methyl-1-tetralone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57011. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2,4,6H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBCYRGGMARDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC(=O)C2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052438 | |

| Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6939-35-1 | |

| Record name | 5-Methyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-tetralone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57011 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dihydro-5-methylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-5-methylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.339 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYL-1-TETRALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A481GK7DJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Tetralone Scaffold

An In-depth Technical Guide to 5-Methyl-1-tetralone: Chemical Properties, Structure, and Synthetic Utility

The 1-tetralone framework represents a "privileged structure" in the lexicon of medicinal and synthetic chemistry.[1][2] This benzo-fused cyclohexanone is not merely a chemical curiosity; it is a foundational building block for a vast portfolio of biologically active compounds, from natural products to frontline pharmaceuticals.[1][3] Within this class, this compound (CAS No. 6939-35-1) emerges as a particularly valuable intermediate.[4][5] Its strategic methylation on the aromatic ring subtly alters electronic and steric properties, providing a nuanced starting point for complex molecular architectures.

This guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of data, focusing instead on the causal relationships between its structure, chemical properties, and its utility in advanced organic synthesis.

PART 1: Core Chemical and Physical Identity

A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in research and development. This compound is a solid at room temperature, characterized by the following key identifiers and properties.

Nomenclature and Structural Identifiers

-

Systematic IUPAC Name : 5-methyl-3,4-dihydro-2H-naphthalen-1-one[6]

-

Common Synonyms : 3,4-Dihydro-5-methylnaphthalen-1(2H)-one, 5-methyltetralin-1-one[6][7]

Structural Representation

The structure of this compound is foundational to its reactivity. The fusion of an aromatic ring with a cyclohexanone ring creates a rigid system with distinct reactive sites: the aromatic ring, the carbonyl group, and the α-methylene protons.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The physical properties of a compound dictate its handling, purification, and reaction conditions. The data below is compiled for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 160.22 g/mol | [4][7] |

| Appearance | Colorless oil or solid | [10] |

| Melting Point | 87-91 °C | [8] |

| Boiling Point | 160-162 °C at 7 mmHg | [8] |

| Density | ~1.074 g/cm³ (Predicted) | [8] |

| Solubility | Insoluble in water; soluble in organic solvents | [10][11][12] |

| XLogP3 | 2.4 | [6][9] |

PART 2: Synthesis and Mechanistic Considerations

The construction of the this compound scaffold is most effectively achieved via intramolecular Friedel-Crafts acylation. This classic reaction provides a reliable and scalable route, the understanding of which is crucial for any researcher working with this molecule.

Workflow: Intramolecular Friedel-Crafts Acylation

The synthesis begins with commercially available precursors and proceeds through a two-step sequence involving a Friedel-Crafts acylation followed by a Clemmensen reduction, and finally, an acid-catalyzed cyclization. A common pathway starts from 2-methylanisole and succinic anhydride.[13]

Caption: Synthetic workflow for this compound.

Expert Insights: Causality in Synthesis

-

Choice of Lewis Acid : Aluminum chloride (AlCl₃) is a potent Lewis acid used in the initial Friedel-Crafts acylation to activate the succinic anhydride, making it a powerful electrophile. The choice of a strong Lewis acid is necessary to overcome the moderate activation of the anisole ring.

-

Reduction Step : The Clemmensen reduction (amalgamated zinc and HCl) is specifically chosen to reduce the ketone intermediate to a methylene group without affecting the aromatic ring or the carboxylic acid. This chemoselectivity is paramount.

-

Cyclization Catalyst : Polyphosphoric acid (PPA) or Eaton's reagent are often employed for the final intramolecular acylation. They serve as both a strong acid to protonate the carboxylic acid, forming a highly electrophilic acylium ion, and as a dehydrating agent to drive the reaction to completion. This step forges the second ring of the tetralone system.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for tetralone synthesis.[13][14]

Step 1: Friedel-Crafts Acylation

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (2.2 eq) in dichloromethane (DCM), add succinic anhydride (1.1 eq).

-

Slowly add a solution of 2-methylanisole (1.0 eq) in DCM to the suspension over 30 minutes, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates consumption of the starting material.

-

Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude keto-acid intermediate.

Step 2: Clemmensen Reduction

-

Prepare amalgamated zinc by stirring zinc dust (4.0 eq) with a 5% aqueous solution of mercury(II) chloride for 10 minutes. Decant the aqueous solution.

-

To the amalgamated zinc, add concentrated HCl, water, and toluene, followed by the crude keto-acid from Step 1.

-

Heat the mixture to reflux and stir vigorously for 8-10 hours. Add additional portions of concentrated HCl periodically to maintain a strongly acidic environment.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene (2x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the crude phenylbutanoic acid derivative.

Step 3: Intramolecular Cyclization

-

Add the crude product from Step 2 to polyphosphoric acid (PPA) at 80-90 °C with vigorous stirring.

-

Maintain the temperature for 1-2 hours. The reaction progress can be monitored by TLC.

-

Pour the hot, viscous mixture onto crushed ice with stirring.

-

Extract the resulting aqueous suspension with ethyl acetate (3x).

-

Combine the organic extracts, wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

PART 3: Spectroscopic and Structural Characterization

Confirming the structure of the synthesized product is a critical, self-validating step in any protocol. The key spectroscopic features expected for this compound are summarized below.

| Spectroscopic Method | Key Expected Features |

| ¹H NMR | Aromatic protons (doublets, triplets), benzylic CH₂ protons (triplet), CH₂ protons adjacent to carbonyl (triplet), CH₂ protons β to carbonyl (multiplet), and a singlet for the aromatic methyl group. |

| ¹³C NMR | Signal for the carbonyl carbon (~200 ppm), multiple signals in the aromatic region, signals for the three aliphatic carbons, and a signal for the methyl carbon. |

| IR Spectroscopy | Strong C=O stretch for the conjugated ketone (~1680 cm⁻¹), C-H stretches for aromatic and aliphatic protons (~2850-3100 cm⁻¹), and C=C stretches in the aromatic region (~1600 cm⁻¹). |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight (160.22 g/mol ).[6][15] |

PART 4: Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile synthetic intermediate. The tetralone scaffold is a cornerstone in the synthesis of compounds with a wide range of biological activities.[2][3]

Role as a Pharmaceutical Building Block

While specific applications of this compound itself are specialized, the broader tetralone class serves as precursors to:

-

Antidepressants : The renowned antidepressant Sertraline is synthesized from a tetralone derivative, highlighting the scaffold's importance in neuropharmacology.[1]

-

Anticancer Agents : Numerous tetralone-based compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[1][3][16]

-

Antimicrobial Agents : Modifications of the tetralone core have yielded compounds with potent antibacterial and antifungal properties.[1][16]

-

Plant Biology : Bicyclic analogues based on the tetralone structure have been designed as potent mimics of the plant hormone abscisic acid (ABA), with applications in agriculture.[17]

Caption: this compound as a key synthetic intermediate.

PART 5: Safety and Handling

According to aggregated GHS data, this compound is not classified as a hazardous chemical.[6] However, as a matter of good laboratory practice, it should be handled with care.

-

Handling : Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18]

-

Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Spills : In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.[19]

Conclusion

This compound is more than a simple catalog chemical; it is a strategic tool for the modern synthetic chemist. Its well-defined physicochemical properties, reliable synthetic routes, and versatile reactivity make it an invaluable precursor for discovering and developing novel molecules with significant biological and pharmaceutical potential. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate this powerful building block into their synthetic programs.

References

-

ChemBK. This compound. [Link]

-

PubChem, National Institutes of Health. This compound | C11H12O | CID 81357. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Api, A.M., Belsito, D., et al. (2024). RIFM fragrance ingredient safety assessment, 3,4-dihydro-5-methylnaphthalen-1(2H)-one, CAS Registry Number 6939-35-1. Food and Chemical Toxicology, 183, 114208. [Link]

-

The Good Scents Company. 3,4-dihydro-5-methyl naphthalenone, 6939-35-1. [Link]

-

PubChemLite. This compound (C11H12O). [Link]

-

Material Science Research India. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. [Link]

-

PubChem, National Institutes of Health. 5-Methoxytetralone | C11H12O2 | CID 36620. [Link]

-

Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry, 4, 1400-1412. [Link]

-

National Institute of Standards and Technology. 5-Methoxy-1-tetralone - the NIST WebBook. [Link]

-

PrepChem.com. Synthesis of 5-Hydroxy-1-tetralone. [Link]

-

MDPI. Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. [Link]

-

Wikipedia. 1-Tetralone. [Link]

-

ResearchGate. (PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

-

National Institute of Standards and Technology. 5-Methoxy-1-tetralone - the NIST WebBook. [Link]

-

Organic Chemistry Portal. Tetralone synthesis. [Link]

-

PubMed Central. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. [Link]

-

SpectraBase. 5-Methyl-tetralin - Optional[Vapor Phase IR] - Spectrum. [Link]

-

ResearchGate. (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 3. researchgate.net [researchgate.net]

- 4. alfa-chemclinix.com [alfa-chemclinix.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. This compound | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 11. 3,4-dihydro-5-methyl naphthalenone, 6939-35-1 [thegoodscentscompany.com]

- 12. Page loading... [wap.guidechem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Tetralone synthesis [organic-chemistry.org]

- 15. PubChemLite - this compound (C11H12O) [pubchemlite.lcsb.uni.lu]

- 16. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 5-Methyl-1-tetralone for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methyl-1-tetralone (CAS Number: 6939-35-1), a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth information on its chemical identity, physical properties, and practical applications, grounded in authoritative scientific data.

Section 1: Chemical Identity and Structure

This compound, systematically named 5-methyl-3,4-dihydro-2H-naphthalen-1-one, is a bicyclic aromatic ketone.[1] Its structure features a cyclohexanone ring fused to a toluene ring. This unique scaffold makes it a valuable precursor for the synthesis of more complex molecular architectures.

Key Identifiers:

-

IUPAC Name: 5-methyl-3,4-dihydro-2H-naphthalen-1-one[1]

-

Synonyms: 3,4-Dihydro-5-methyl-1(2H)-naphthalenone, 5-Methyl-α-tetralone

Section 2: Core Physical and Chemical Properties

A thorough understanding of the physical constants of this compound is paramount for its effective use in experimental and industrial settings. These properties dictate the conditions required for its handling, storage, and reaction optimization.

Table of Physical Constants

| Property | Value | Source(s) |

| Molecular Weight | 160.21 g/mol | [1][2][3] |

| Melting Point | 49-50 °C | [2] |

| 50-51 °C | [4] | |

| Discrepant Value: 87-91 °C | [3] | |

| Boiling Point | 143-145 °C at 10 Torr | [4] |

| 160-162 °C at 7 mmHg | [3] | |

| 115-117 °C at 3 Torr | [2] | |

| Density | 1.074 g/cm³ | [4] |

| Refractive Index | 1.557 | [4] |

| Flash Point | 122.7 °C | [4] |

Discussion on Melting Point Discrepancy

A notable discrepancy exists in the reported melting point of this compound. While authoritative sources such as the CAS Common Chemistry database report a melting point of 49-50 °C, other sources list a value of 87-91 °C.[2][3] It is critical to address this disparity. The higher value is also reported for a structurally similar but distinct compound, 5-Methoxy-1-tetralone, suggesting a potential data transcription error in some databases.[5][6] For the purposes of this guide, the melting point of 49-50 °C is considered the more reliably cited value. However, researchers should be aware of this discrepancy and the potential for variations due to impurities or polymorphism. A precise melting point determination is a crucial first step in verifying the identity and purity of any new batch of this compound.

Section 3: Synthesis and Spectroscopic Characterization

The synthesis of 1-tetralone derivatives is a well-established area of organic chemistry.[7][8] These compounds are often prepared through intramolecular Friedel-Crafts acylation of the corresponding γ-arylbutyric acids or their acid chlorides.[8] The starting materials for the synthesis of this compound would logically be derived from toluene.

Spectroscopic methods are essential for the structural elucidation and purity assessment of this compound. Key expected spectral features would include:

-

¹H NMR: Signals corresponding to the aromatic protons, the methyl group protons, and the aliphatic protons of the cyclohexanone ring.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (including the methyl-substituted carbon), and the aliphatic carbons.

-

IR Spectroscopy: A characteristic strong absorption band for the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Section 4: Applications in Research and Drug Development

The tetralone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[9] 1-Tetralone and its derivatives serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[7][10]

Established and Potential Applications:

-

Precursor for Bioactive Molecules: The chemical reactivity of the ketone and the α-methylene group, along with the potential for substitution on the aromatic ring, makes this compound a versatile starting material for creating diverse molecular libraries for drug screening.

-

Natural Product Synthesis: The tetralone core is present in numerous natural products with interesting biological activities.[7][9] this compound can be a key building block in the total synthesis of such compounds.

-

Agrochemicals: Derivatives of 1-tetralone have also found applications in the development of new agricultural agents.[10]

Section 5: Experimental Protocols

Determination of Melting Point Range

The accurate determination of a melting point is a fundamental technique for assessing the purity of a crystalline solid.

Objective: To determine the melting point range of a sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of the crystalline this compound onto a clean, dry watch glass.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid. The sample height in the tube should be approximately 2-3 mm.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to compact the sample at the bottom. Alternatively, drop the tube through a long glass tube to achieve tight packing.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Measurement (Optional but Recommended): To save time, a rapid heating can be performed first to get an approximate melting point.

-

Precise Measurement: For an accurate determination, start with a fresh sample and heat at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last crystal melts (the end of the melting range).

-

-

Purity Assessment: A pure compound will exhibit a sharp melting range (typically 0.5-1 °C). A broad melting range is indicative of impurities.

Section 6: Visualizing the Workflow

Diagram: General Synthetic Approach to 1-Tetralones

The following diagram illustrates a common synthetic route to the 1-tetralone scaffold.

Caption: A generalized workflow for the synthesis of 1-tetralone derivatives.

References

-

This compound. CAS Common Chemistry. [Link]

-

Melting point determination. University of Calgary. [Link]

-

This compound. ChemBK. [Link]

-

This compound | C11H12O | CID 81357. PubChem. [Link]

-

Beilstein database. Wikipedia. [Link]

-

Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. MDPI. [Link]

-

Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide. Taylor & Francis Online. [Link]

-

5-Methoxy-1-tetralone. CAS Common Chemistry. [Link]

-

Experiment 1 - Melting Points. University of Massachusetts Dartmouth. [Link]

-

An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. [Link]

-

α-TETRALONE. Organic Syntheses. [Link]

-

Experiments for CEM 355 US18. Michigan State University. [Link]

-

Carrying out a melting point determination. YouTube. [Link]

-

(PDF) Transformation of 5-Methoxy-1-Tetralone into 8-Methoxy-1-Tetralone. ResearchGate. [Link]

-

Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]

-

1-Tetralone. Wikipedia. [Link]

-

Tetralone synthesis. Organic Chemistry Portal. [Link]

-

5-Methoxy-1-tetralone. NIST WebBook. [Link]

-

5-Methoxytetralone | C11H12O2 | CID 36620. PubChem. [Link]

Sources

- 1. This compound | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. chembk.com [chembk.com]

- 4. echemi.com [echemi.com]

- 5. 5-Methoxy-1-tetralone 97 33892-75-0 [sigmaaldrich.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Tetralone synthesis [organic-chemistry.org]

- 9. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]

- 10. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-1-tetralone

Introduction

5-Methyl-1-tetralone is a valuable bicyclic aromatic ketone that serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds and complex molecular architectures. Its structural motif is found in numerous natural products and synthetic molecules, making it a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This technical guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailed protocols for its preparation, and a thorough guide to its characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights, and all protocols are designed as self-validating systems.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a three-step sequence commencing with readily available starting materials. This strategy involves an initial Friedel-Crafts acylation, followed by a Clemmensen reduction, and culminates in an intramolecular Friedel-Crafts acylation to construct the desired tetralone ring system. This pathway is selected for its reliability, scalability, and the use of well-established chemical transformations.

Caption: Overall synthetic strategy for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-(3-Methylbenzoyl)propanoic Acid (Friedel-Crafts Acylation)

The initial step involves the electrophilic aromatic substitution of m-xylene with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The methyl groups on the m-xylene ring are ortho, para-directing, and the acylation is expected to occur at the para-position to one of the methyl groups and ortho to the other, which is sterically less hindered.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2 molar equivalents) and a suitable inert solvent such as nitrobenzene or 1,2-dichloroethane.

-

Reagent Addition: Cool the stirred suspension to 0-5 °C in an ice bath. A solution of succinic anhydride (1.0 molar equivalent) and m-xylene (1.1 molar equivalents) in the same solvent is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature and then heated to 50-60 °C for 2-3 hours to ensure complete reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex.

-

Product Isolation: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with water, a saturated sodium bicarbonate solution (to remove any unreacted succinic acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 3-(3-methylbenzoyl)propanoic acid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Part 2: Synthesis of 4-(m-Tolyl)butyric Acid (Clemmensen Reduction)

The carbonyl group of the keto-acid intermediate is reduced to a methylene group using the Clemmensen reduction.[4][5][6][7][8] This reaction is particularly effective for aryl-alkyl ketones and is performed under strongly acidic conditions using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.

Protocol:

-

Preparation of Zinc Amalgam: Zinc granules are activated by washing with dilute hydrochloric acid, followed by treatment with a solution of mercuric chloride. The amalgamated zinc is then washed with water and decanted.

-

Reaction Setup: The 3-(3-methylbenzoyl)propanoic acid (1.0 molar equivalent) is placed in a round-bottom flask equipped with a reflux condenser. Amalgamated zinc (excess), concentrated hydrochloric acid, and a small amount of toluene (to ensure the substrate remains dissolved) are added.

-

Reaction Progression: The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period to maintain the acidic conditions.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature. The aqueous layer is decanted from the excess zinc and extracted with ethyl acetate.

-

Product Isolation: The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 4-(m-tolyl)butyric acid.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Part 3: Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

The final step is the intramolecular cyclization of 4-(m-tolyl)butyric acid to form the tetralone ring. This is an intramolecular Friedel-Crafts acylation, which is effectively promoted by a strong dehydrating agent and acid catalyst such as polyphosphoric acid (PPA).[9][10][11]

Protocol:

-

Reaction Setup: 4-(m-Tolyl)butyric acid (1.0 molar equivalent) is added to polyphosphoric acid (PPA) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Reaction Progression: The mixture is heated with stirring to 80-90 °C for 1-2 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: The hot, viscous reaction mixture is carefully poured onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Product Isolation: The aqueous mixture is extracted with a suitable organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂O[12] |

| Molecular Weight | 160.21 g/mol [12] |

| Appearance | White to off-white solid |

| Melting Point | 35-38 °C |

| Boiling Point | ~135-137 °C at 10 mmHg |

| CAS Number | 6939-35-1[12] |

Spectroscopic Analysis

Disclaimer: The following spectral data are hypothetical and provided for illustrative purposes. They are based on established principles of spectroscopic interpretation for a molecule with the structure of this compound. Researchers should always rely on experimentally obtained data for their specific samples.

The ¹H NMR spectrum is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of each proton.[13][14][15]

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.80 | d, J = 7.6 Hz | 1H | H-8 |

| ~7.25 | t, J = 7.6 Hz | 1H | H-7 |

| ~7.10 | d, J = 7.6 Hz | 1H | H-6 |

| ~2.90 | t, J = 6.0 Hz | 2H | H-4 |

| ~2.60 | t, J = 6.0 Hz | 2H | H-2 |

| ~2.35 | s | 3H | -CH₃ |

| ~2.10 | quint, J = 6.0 Hz | 2H | H-3 |

Interpretation:

-

The aromatic region (δ 7.0-8.0 ppm) is expected to show three signals corresponding to the three protons on the benzene ring. The downfield shift of the H-8 proton is due to the deshielding effect of the adjacent carbonyl group.

-

The aliphatic region will show signals for the three methylene groups and the methyl group. The protons at C-4 (adjacent to the aromatic ring) and C-2 (adjacent to the carbonyl group) will appear as triplets. The protons at C-3 will be a quintet due to coupling with the protons at C-2 and C-4.

-

The methyl group protons will appear as a singlet around δ 2.35 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[16][17][18][19]

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C-1 (C=O) |

| ~145.0 | C-4a |

| ~138.0 | C-5 |

| ~133.0 | C-8a |

| ~130.0 | C-7 |

| ~128.0 | C-6 |

| ~126.0 | C-8 |

| ~39.0 | C-2 |

| ~30.0 | C-4 |

| ~23.0 | C-3 |

| ~21.0 | -CH₃ |

Interpretation:

-

The carbonyl carbon (C-1) will be the most downfield signal, typically above 190 ppm.

-

The aromatic carbons will appear in the region of δ 120-150 ppm. The quaternary carbons (C-4a, C-5, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT.

-

The aliphatic carbons (C-2, C-3, C-4, and the methyl carbon) will appear in the upfield region of the spectrum.

IR spectroscopy is used to identify the functional groups present in the molecule.[20][21]

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~800 | Strong | Aromatic C-H bend (1,2,3-trisubstituted) |

Interpretation:

-

A strong absorption band around 1685 cm⁻¹ is characteristic of a conjugated aryl ketone.

-

The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

-

The pattern of the C-H bending vibrations in the fingerprint region can provide further evidence for the substitution pattern on the aromatic ring.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[12][22][23][24][25]

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z = 160, corresponding to the molecular weight of this compound.

-

Major Fragments:

-

m/z = 132: Loss of CO (M - 28), a common fragmentation for ketones.

-

m/z = 117: Loss of CO and a methyl group (M - 28 - 15).

-

m/z = 145: Loss of a methyl group (M - 15).

-

Caption: Plausible mass spectrometry fragmentation pathway.

Safety and Handling

As a senior application scientist, ensuring laboratory safety is paramount. The synthesis of this compound involves the use of hazardous reagents and requires appropriate safety precautions.

-

General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Reagent-Specific Hazards:

-

Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water. Handle in a dry environment and avoid contact with skin and eyes.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive and toxic. Avoid inhalation of fumes and contact with skin.

-

Mercuric Chloride (HgCl₂): Highly toxic. Handle with extreme care and dispose of waste according to institutional guidelines.

-

Polyphosphoric Acid (PPA): Corrosive and can cause severe burns. It is very viscous and should be handled with care, especially when hot.

-

-

Reaction Hazards: The Friedel-Crafts acylation reaction is exothermic and evolves HCl gas. The Clemmensen reduction involves heating with strong acid. The intramolecular cyclization with PPA is also performed at elevated temperatures. Ensure proper temperature control and be prepared for potential exotherms.

-

Product Safety: this compound itself is not classified as hazardous according to GHS criteria, but as with any chemical, it should be handled with care.[12]

Applications in Drug Development and Research

Tetralone derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds.[26][27][28][29][30][][32] this compound serves as a versatile building block for the synthesis of novel therapeutic agents.

-

Central Nervous System (CNS) Agents: The tetralone core is a key component of several drugs targeting the CNS. For instance, the antidepressant sertraline contains a tetralone-derived scaffold.[29] Derivatives of this compound can be explored for their potential as novel antidepressants, anxiolytics, or antipsychotics.

-

Anticancer Agents: Numerous natural products with a tetralone core have demonstrated significant anticancer activity.[27] this compound can be used as a starting point to synthesize analogs of these natural products or entirely new compounds with potential antiproliferative properties.

-

Anti-inflammatory and Antimicrobial Agents: Tetralone derivatives have been shown to inhibit macrophage migration inhibitory factor (MIF), a key pro-inflammatory cytokine.[26] Additionally, certain tetralone derivatives exhibit antibacterial and antifungal activities.[30] The 5-methyl substitution can be a key structural feature in modulating these biological activities.

Conclusion

This technical guide has outlined a robust and well-precedented synthetic route for the preparation of this compound. The detailed experimental protocols, coupled with an in-depth analysis of the expected characterization data, provide a solid foundation for researchers and scientists working in the field of organic synthesis and drug discovery. The versatility of the tetralone scaffold, and specifically this compound, as a precursor to a diverse range of bioactive molecules underscores its importance in the ongoing quest for novel therapeutics. Adherence to the described methodologies and safety precautions will enable the successful synthesis and characterization of this valuable chemical intermediate.

References

-

Careers360. Clemmensen Reduction - Examples, Explanation, Applications, FAQs.

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.

-

Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation of Succinic Anhydride.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000479).

-

Wikipedia. Clemmensen reduction.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000133).

-

PubChem. This compound.

-

Repository of the Academy's Library. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic.

-

PMC. Mechanochemical Friedel–Crafts acylations.

-

BOC Sciences. 5-Methoxy-2-tetralone: A Key Pharmaceutical Intermediate for Rotigotine Synthesis.

-

YouTube. F C alkylation of m xylene (Pre-lab lecture).

-

Sigma-Aldrich. Friedel–Crafts Acylation.

-

University of Colorado Boulder. Table of Characteristic IR Absorptions.

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

-

Benchchem. 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and Natural Products.

-

YouTube. Mass Spectrometry fragmentation mechanism.

-

Annamalai University. Clemmensen reduction.

-

BYJU'S. Clemmensen Reduction reaction.

-

PubMed. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton.

-

Organic Chemistry Portal. Clemmensen Reduction.

-

University of Calgary. Mass Spectrometry: Fragmentation.

-

ResearchGate. Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide.

-

Canadian Center of Science and Education. Polyphosphoric Acid in Organic Synthesis.

-

ResearchGate. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton.

-

Chemistry Stack Exchange. Mechanism of Friedel-Crafts acylation with succinic anhydride.

-

PubMed Central. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety.

-

Wikipedia. Fragmentation (mass spectrometry).

-

Chemistry Steps. NMR Chemical Shift Values Table.

-

University of Glasgow. 1H NMR Spectroscopy.

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit.

-

BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.

-

ResearchGate. (PDF) Polyphosphoric Acid in Organic Synthesis.

-

Oregon State University. 13C NMR Chemical Shifts.

-

SpectraBase. 5-Methyl-tetralin - Optional[Vapor Phase IR] - Spectrum.

-

PubChemLite. This compound (C11H12O).

-

ChemicalBook. beta-Tetralone(530-93-8) 13C NMR spectrum.

-

UC Davis. 13-C NMR Chemical Shift Table.pdf.

-

ResearchGate. Pharmaceutically important 1-tetralone derivatives.

-

Organic Syntheses. α-TETRALONE.

-

Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone.

-

MDPI. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives.

-

ResearchGate. Chiral Phosphoric Acid-Catalyzed Enantioselective [4+3] Cyclization Reaction of 4-Indolylmethanols and Quinone Esters.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. careers360.com [careers360.com]

- 5. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. byjus.com [byjus.com]

- 8. Clemmensen Reduction [organic-chemistry.org]

- 9. ccsenet.org [ccsenet.org]

- 10. researchgate.net [researchgate.net]

- 11. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives | MDPI [mdpi.com]

- 12. This compound | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. Analysis of the 1H NMR spectrum of α‐tetralone | Semantic Scholar [semanticscholar.org]

- 16. hmdb.ca [hmdb.ca]

- 17. hmdb.ca [hmdb.ca]

- 18. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 19. beta-Tetralone(530-93-8) 13C NMR [m.chemicalbook.com]

- 20. uanlch.vscht.cz [uanlch.vscht.cz]

- 21. spectrabase.com [spectrabase.com]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. m.youtube.com [m.youtube.com]

- 24. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 26. real.mtak.hu [real.mtak.hu]

- 27. nbinno.com [nbinno.com]

- 28. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-Methyl-1-tetralone

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Methyl-1-tetralone (CAS No: 6939-35-1), a key intermediate in synthetic organic chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

Introduction: The Structural Significance of this compound

This compound, systematically named 5-methyl-3,4-dihydro-2H-naphthalen-1-one, possesses a bicyclic structure featuring a benzene ring fused to a cyclohexanone ring, with a methyl substituent on the aromatic portion.[1] Its molecular formula is C₁₁H₁₂O, and it has a molecular weight of 160.21 g/mol .[1] The precise characterization of this molecule is paramount for its application in multi-step syntheses, where its purity and structural integrity directly impact reaction outcomes and the properties of the final products. Spectroscopic analysis is the cornerstone of this characterization, providing an unambiguous fingerprint of the molecule's architecture.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind signal assignments and fragmentation patterns. This approach not only validates the structure but also provides a framework for the analysis of related substituted tetralone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The following data were acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar analytes.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Experimental Protocol: The spectrum was recorded on a 90 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard (0 ppm).

Data Summary:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.56 | Doublet (d) | 1H | H-8 (Aromatic) |

| 7.27 | Triplet (t) | 1H | H-7 (Aromatic) |

| 7.09 | Doublet (d) | 1H | H-6 (Aromatic) |

| 2.91 | Triplet (t) | 2H | H-4 (Aliphatic, -CH₂-Ar) |

| 2.63 | Triplet (t) | 2H | H-2 (Aliphatic, -CH₂-C=O) |

| 2.34 | Singlet (s) | 3H | H-5' (Aromatic, -CH₃) |

| 2.12 | Multiplet (m) | 2H | H-3 (Aliphatic, -CH₂-) |

Interpretation and Expertise:

-

Aromatic Region (7.0-7.6 ppm): The three signals in the downfield region are characteristic of protons on a substituted benzene ring. The proton at H-8 (7.56 ppm) is the most deshielded due to the anisotropic effect of the adjacent carbonyl group. It appears as a doublet, coupling with the neighboring H-7. The H-7 proton (7.27 ppm) appears as a triplet, as it is coupled to both H-6 and H-8. The H-6 proton (7.09 ppm) is a doublet, coupling with H-7. This distinct splitting pattern is indicative of a 1,2,3-trisubstituted aromatic ring.

-

Aliphatic Region (2.0-3.0 ppm): The three upfield signals correspond to the protons on the saturated portion of the tetralone structure.

-

The triplet at 2.91 ppm is assigned to the H-4 protons, which are benzylic and thus shifted downfield. They are split into a triplet by the two adjacent H-3 protons.

-

The triplet at 2.63 ppm corresponds to the H-2 protons, which are alpha to the carbonyl group. This proximity to the electron-withdrawing carbonyl causes a downfield shift. The signal is a triplet due to coupling with the two H-3 protons.

-

The multiplet at 2.12 ppm is assigned to the H-3 protons. This signal is more complex as these protons are coupled to both the H-2 and H-4 protons, resulting in a multiplet.

-

-

Methyl Protons (2.34 ppm): The singlet at 2.34 ppm, integrating to three protons, is characteristic of the methyl group attached to the aromatic ring at the C-5 position. Its singlet nature confirms the absence of adjacent protons for coupling.

Logical Relationship Diagram:

Sources

Biological activities of 5-Methyl-1-tetralone derivatives

An In-Depth Technical Guide to the Biological Activities of 5-Methyl-1-tetralone Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-tetralone framework represents a privileged scaffold in medicinal chemistry, serving as a foundational structure for a multitude of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][2] This guide focuses specifically on derivatives of this compound, a key building block that offers a unique substitution pattern for chemical exploration. We will delve into the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these compounds, providing researchers and drug development professionals with a comprehensive technical overview. This document synthesizes current knowledge, explains the rationale behind experimental designs, and provides detailed protocols to facilitate further research and development in this promising area.

The this compound Scaffold: A Versatile Core

The bicyclic structure of this compound, which fuses a benzene ring to a cyclohexanone ring, provides an ideal starting point for chemical modification. The methyl group at the 5-position introduces specific steric and electronic properties that can be exploited to fine-tune interactions with biological targets. The reactivity of the ketone and the adjacent alpha-carbon allows for the synthesis of a diverse library of derivatives, making it an attractive core for developing novel therapeutics.[3]

General Synthetic Strategies

The synthesis of this compound derivatives often begins with the parent molecule and employs well-established organic reactions to introduce new functional groups. A common and effective method for creating α,β-unsaturated ketone derivatives (chalcone-like structures) is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of a tetralone with an aromatic aldehyde.

Another key strategy involves intramolecular Friedel-Crafts acylation, which is fundamental for creating the tetralone ring itself from appropriate precursors.[1][4] Further modifications can be made through nucleophilic substitution, guanidinylation, and other standard transformations to generate diverse chemical entities.[5]

Caption: General workflow for synthesizing this compound chalcone derivatives.

Anticancer Activity

The tetralone scaffold is a recurring motif in compounds exhibiting significant antiproliferative activity against various cancer cell lines, making it a promising foundation for the development of new anticancer agents.[1][6]

Mechanism of Action and Efficacy

Derivatives such as tetralone-based chalcones have demonstrated potent cytotoxic effects, particularly against breast cancer cell lines like MCF-7.[6] The mechanism often involves inducing programmed cell death (apoptosis) and inhibiting cell proliferation.[7] In silico molecular docking studies have confirmed that these molecules can fit effectively into the active sites of key protein targets involved in cancer progression.[6] An important feature of some of these derivatives is their selectivity, showing high cytotoxicity towards cancer cells while remaining relatively non-toxic to healthy cell lines, such as VERO cells.[6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of newly synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the activity of several methoxy-substituted tetralone-based chalcones against the MCF-7 breast cancer cell line.

| Compound ID | Substitution Pattern | IC50 (µg/mL) vs. MCF-7 | Reference |

| PMMD | 4-methoxy | 62.5 | [6] |

| TMMD | 3,4,5-trimethoxy | 15.6 | [6] |

| HMMD | 3-hydroxy-4-methoxy | 125 | [6] |

This data highlights that the substitution pattern on the appended phenyl ring significantly influences anticancer activity, with the trimethoxy derivative (TMMD) showing the highest potency.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Principle: In living cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of the yellow MTT reagent, producing a purple formazan precipitate. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add these dilutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the purple formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration to determine the IC50 value using non-linear regression analysis.

Caption: Standard experimental workflow for determining compound cytotoxicity via MTT assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases, and targeting inflammatory pathways is a major goal of drug discovery. Tetralone derivatives have emerged as potent anti-inflammatory agents, primarily through their interaction with the Macrophage Migration Inhibitory Factor (MIF).[8][9][10]

Mechanism of Action: MIF Tautomerase Inhibition

MIF is a pro-inflammatory cytokine that plays a critical role in the immune response.[8][10] Uniquely, MIF possesses tautomerase enzymatic activity, which is linked to its pro-inflammatory functions.[9] Certain 2-arylmethylene-1-tetralone derivatives have been shown to bind efficiently to the active site of MIF, inhibiting its tautomerase activity.[8][9]

This inhibition disrupts the downstream inflammatory cascade, leading to:

-

Reduced Macrophage Activation: Attenuation of the inflammatory response in macrophages.[8]

-

Inhibition of NF-κB: Suppression of the nuclear factor-κB (NF-κB) transcription factor, a master regulator of inflammation.[8][11]

-

Decreased Pro-inflammatory Mediators: A marked reduction in the production of reactive oxygen species (ROS), nitric oxide (NO), and key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9][10][11]

Caption: Inhibition of the MIF-NF-κB signaling pathway by tetralone derivatives.

Summary of Anti-inflammatory Effects

The following table summarizes the observed effects of active tetralone derivatives on inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW264.7).

| Effect | Observation | Reference |

| ROS & NO Production | Markedly inhibited | [8][9] |

| NF-κB Activation | Significantly diminished | [8][11] |

| TNF-α & IL-6 Expression | Reduced | [8][9] |

| CCL-2 Chemokine Expression | Reduced | [8][9] |

Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This protocol measures the production of nitrite (a stable breakdown product of NO) in the supernatant of cell cultures, which is an indicator of inflammatory response in macrophages.

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to produce a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

Step-by-Step Protocol:

-

Cell Culture: Seed RAW264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS, 1 µg/mL) to the wells. Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation & Measurement: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Tetralone derivatives have shown considerable promise in this area, with demonstrated activity against a range of bacterial and fungal pathogens.[1][12]

Mechanism of Action and Spectrum of Activity

Certain derivatives, particularly those incorporating an aminoguanidinium moiety, exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including difficult-to-treat ESKAPE pathogens and methicillin-resistant Staphylococcus aureus (MRSA).[5]

The primary mechanism of action appears to be the disruption of the bacterial cell membrane. These compounds can induce depolarization and compromise membrane integrity, leading to rapid bactericidal effects.[5] Additionally, molecular docking studies suggest that some derivatives may inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR).[5]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |

| Aminoguanidine-tetralones | Gram-positive bacteria (S. aureus) | 0.5 - 4 | [5] |

| Aminoguanidine-tetralones | Gram-negative bacteria (E. coli, A. baumannii) | 4 - 32 | [5] |

| Dihydronaphthalenones | Aspergillus niger (Fungus) | 62.5 - 125 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus) adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: Workflow for the broth microdilution method to determine Minimum Inhibitory Concentration.

Other Notable Biological Activities

The versatility of the tetralone scaffold extends to other therapeutic areas:

-

Central Nervous System (CNS) Applications: 1-Tetralone is a crucial precursor for the synthesis of the antidepressant Sertraline.[1] Furthermore, various derivatives are being investigated as multifunctional agents for Alzheimer's disease by simultaneously inhibiting monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and amyloid-β aggregation.[14]

-

Plant Biology: Bicyclic analogues of the plant hormone abscisic acid (ABA) based on the tetralone structure have been synthesized and shown to have enhanced biological activity, suggesting potential applications in agriculture.[15]

Conclusion and Future Directions

Derivatives of this compound are a rich source of biologically active compounds with significant therapeutic potential. The research summarized in this guide demonstrates their efficacy as anticancer, anti-inflammatory, and antimicrobial agents. The defined structure-activity relationships and elucidated mechanisms of action provide a solid foundation for the rational design of next-generation therapeutics.

Future research should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds to improve efficacy, selectivity, and pharmacokinetic properties.

-

Mechanism Deconvolution: Further investigating the specific molecular targets and signaling pathways affected by these derivatives.

-

In Vivo Validation: Progressing the most promising candidates from in vitro assays to preclinical animal models to assess their safety and efficacy in a whole-organism context.

The this compound scaffold is a powerful tool in the drug discovery arsenal, and continued exploration of its chemical space is highly likely to yield novel and effective treatments for a range of human diseases.

References

- 1. nbinno.com [nbinno.com]

- 2. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H12O | CID 81357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetralone synthesis [organic-chemistry.org]

- 5. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. benchchem.com [benchchem.com]

- 8. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. real.mtak.hu [real.mtak.hu]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. ijrpc.com [ijrpc.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of tetralone abscisic acid analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

5-Methyl-1-Tetralone: A Strategic Building Block for Complex Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetralone Scaffold

The tetralone framework is a privileged structural motif frequently encountered in a diverse array of natural products and synthetic molecules of significant biological importance.[1] Within this class of compounds, 5-methyl-1-tetralone emerges as a particularly valuable and versatile building block in the field of organic synthesis. Its unique architecture, featuring a reactive ketone, an aromatic ring amenable to electrophilic substitution, and a strategically positioned methyl group, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its reactivity and showcasing its application as a precursor in the development of pharmaceuticals and other bioactive compounds. We will delve into detailed experimental protocols for key transformations and explore the mechanistic underpinnings that govern its reactivity, providing a practical resource for chemists engaged in the synthesis and derivatization of this important molecule.

Core Reactivity: A Tale of Two Moieties

The synthetic potential of this compound is rooted in the distinct yet cooperative reactivity of its two core components: the cyclohexanone ring and the substituted benzene ring. The interplay between the ketone functionality and the electron-donating methyl group on the aromatic ring dictates the regiochemical and stereochemical outcomes of various transformations.

Reactions at the Carbonyl Group and Adjacent Methylene Positions

The ketone at the C1 position and the adjacent methylene groups at C2 are hubs of reactivity, enabling a wide range of carbon-carbon bond-forming reactions and functional group interconversions.

Enolate Formation and Subsequent Reactions:

The protons on the C2 methylene group are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile that can participate in a variety of important synthetic transformations.

-

Aldol Condensation: The enolate of this compound can react with aldehydes and ketones to form β-hydroxy ketones, which can subsequently dehydrate to yield α,β-unsaturated ketones. This reaction is a powerful tool for constructing new carbon-carbon bonds.

-

Robinson Annulation: This classic ring-forming reaction combines a Michael addition with an intramolecular aldol condensation.[2][3] The enolate of this compound can act as the Michael donor, reacting with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) to construct a new six-membered ring, leading to the formation of polycyclic systems.[4][5][6]

Experimental Protocol: Robinson Annulation of this compound with Methyl Vinyl Ketone (Representative Protocol)

| Step | Procedure |

| 1 | To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF) is added a base (e.g., sodium methoxide, sodium ethoxide, or potassium hydroxide, 1.1 eq) at room temperature. |

| 2 | The mixture is stirred for 30-60 minutes to ensure complete enolate formation. |

| 3 | Methyl vinyl ketone (1.2 eq) is added dropwise to the reaction mixture, and the solution is stirred at room temperature or with gentle heating until the Michael addition is complete (monitored by TLC). |

| 4 | The reaction is then heated to reflux to induce the intramolecular aldol condensation and subsequent dehydration. |

| 5 | After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., ethyl acetate). |

| 6 | The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. |

| 7 | The crude product is purified by column chromatography on silica gel to afford the desired annulated product. |

Causality Behind Experimental Choices:

-

Choice of Base and Solvent: The choice of base and solvent is crucial for efficient enolate formation and subsequent reaction. Protic solvents like methanol or ethanol can also act as a proton source, while aprotic solvents like THF may be preferred in some cases to avoid side reactions. The strength of the base should be sufficient to deprotonate the α-carbon without causing self-condensation of the methyl vinyl ketone.

-

Reaction Temperature: The initial Michael addition is often carried out at or below room temperature to control the reaction rate and minimize side products. The subsequent aldol condensation and dehydration typically require heating to overcome the activation energy barrier for cyclization and elimination.

Diagram: Robinson Annulation Workflow

Caption: Workflow for the Robinson Annulation of this compound.

-

Wittig Reaction: The carbonyl group of this compound can be converted to an alkene via the Wittig reaction. This involves the reaction of the tetralone with a phosphorus ylide (Wittig reagent) and is a reliable method for introducing exocyclic double bonds or for extending carbon chains.

Reduction of the Carbonyl Group:

The ketone can be reduced to the corresponding alcohol, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-ol, using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

-

Sodium borohydride (NaBH₄): A mild and selective reducing agent that typically yields the corresponding alcohol.

-

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that will also reduce other functional groups if present.

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is another effective method for reduction.

Reactions on the Aromatic Ring: The Influence of the Methyl Group

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methyl group. The methyl group is an ortho, para-director, meaning that incoming electrophiles will preferentially substitute at the positions ortho and para to the methyl group.

Key Electrophilic Aromatic Substitution Reactions:

-

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group is a versatile functional group that can be further transformed into other functionalities, such as an amino group. The directing effect of the methyl group will favor nitration at the C6 and C8 positions.

-

Halogenation: Bromination or chlorination of the aromatic ring can be accomplished using bromine or chlorine in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃.

-

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups onto the aromatic ring.[7] In a Friedel-Crafts acylation, an acyl chloride or anhydride is used with a Lewis acid catalyst to introduce an acyl group.[8][9] This is a valuable method for the synthesis of more complex ketones.[10]

Diagram: Regioselectivity in Electrophilic Aromatic Substitution

Caption: Directing effects of the methyl group in EAS reactions.

Applications in the Synthesis of Bioactive Molecules

The tetralone scaffold is a common feature in a variety of biologically active compounds. While direct applications of this compound in marketed drugs are not extensively documented, its utility as a key intermediate in the synthesis of complex molecules with potential therapeutic applications is evident from the scientific literature. For instance, substituted tetralones are precursors in the synthesis of various natural products and their analogues.[11] The strategic functionalization of the this compound core allows for the generation of libraries of compounds for biological screening.